molecular formula C9H7ClO3 B1603750 6-Chloro-7-hydroxychroman-4-one CAS No. 74277-66-0

6-Chloro-7-hydroxychroman-4-one

Cat. No. B1603750
CAS RN: 74277-66-0
M. Wt: 198.6 g/mol
InChI Key: FAVCXTXNWXODPJ-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxychroman-4-one is a biochemical compound used for proteomics research . It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .


Molecular Structure Analysis

The molecular formula of 6-Chloro-7-hydroxychroman-4-one is C9H7ClO3, and its molecular weight is 198.60 . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .


Chemical Reactions Analysis

Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . It is used in the synthesis of various analogues that show diverse biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-7-hydroxychroman-4-one include a molecular formula of C9H7ClO3 and a molecular weight of 198.60 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

6-Chloro-7-hydroxychroman-4-one: derivatives have been studied for their potential anticancer properties. The compound’s ability to inhibit tumor necrosis factor-α (TNF-α) makes it a candidate for cancer treatment research. In vitro studies have shown that certain derivatives exhibit high binding affinities to Aβ plaques, suggesting a role in targeting cancerous cells .

Antidiabetic Potential

The chromanone scaffold, to which 6-Chloro-7-hydroxychroman-4-one belongs, has been associated with antidiabetic activity. Research indicates that these compounds can play a significant role in managing blood sugar levels, making them a valuable area of study for diabetes treatment .

Antioxidant Properties

Chromanone compounds, including 6-Chloro-7-hydroxychroman-4-one , are known for their antioxidant capabilities. This property is crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Antimicrobial and Antifungal Uses

The antimicrobial and antifungal activities of 6-Chloro-7-hydroxychroman-4-one make it a promising compound for the development of new treatments against infectious diseases. Its efficacy against a range of microbial and fungal pathogens is being actively explored .

Anti-inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory and analgesic effects of 6-Chloro-7-hydroxychroman-4-one . These properties suggest its use in developing therapies for conditions characterized by inflammation and pain .

Neuroprotective Applications

The compound’s potential as an anti-acetylcholinesterase (AchE) inhibitor indicates its possible use in treating neurodegenerative diseases like Alzheimer’s. By preventing the breakdown of acetylcholine, it could help in maintaining cognitive functions .

Antiviral and Antileishmanial Activities

Studies have also shown that 6-Chloro-7-hydroxychroman-4-one and its analogs possess antiviral and antileishmanial activities, which could lead to new treatments for viral infections and leishmaniasis .

Cardiovascular Research

The anticoagulant and estrogenic inhibitor properties of 6-Chloro-7-hydroxychroman-4-one are of interest in cardiovascular research. These characteristics could be beneficial in developing drugs for heart diseases and conditions related to estrogen levels .

Future Directions

Given the versatility of chromanone and its significance in medicinal chemistry, future research is likely to focus on improving the methodologies of 4-chromanone-derived compounds and finding the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

6-chloro-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVCXTXNWXODPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605757
Record name 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-hydroxychroman-4-one

CAS RN

74277-66-0
Record name 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74277-66-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 50-liter reactor was charged with trifluoromethanesulfonic acid (8 kg) and the reactor cooled in an ice bath. To the reactor was added 4-chlororesorcinol (1.6 kg, 11.1 mol), in portions, at a rate such that the internal temperature did not exceed 10° C. To the reactor was then added 3-chloropropanoic acid (1.26 kg, 11.6 mol), and the resulting mixture was warmed to ambient temperature, then heated at 45-55° C. for 6 hours. The reaction mixture was then slowly added to ice-water (20 L). The resulting slurry was stirred for 2 hours, and the resulting precipitate was collected by filtration, washed with water (12 L), and air-dried. This material was added to a solution of sodium hydroxide (1.1 kg, 27.5 mol) in ice-water (24 L), at a rate such that the internal temperature did not exceed 20° C. The resulting solution was stirred below 20° C. for 1 hour, then cooled, and treated with concentrated hydrochloric acid (2.5 L), at a rate such that the temperature did not exceed 10° C. The resulting slurry was stirred below 10° C. for 1 hour, and the resulting precipitate was collected by filtration, washed with water (10 L), and partially air-dried. The crude solids from four such procedures were combined and added to a mixture of acetone (32 L) and water (40 L), and the resulting mixture was stirred and heated until a clear solution formed. This solution was then cooled to 5-10° C., and the resulting precipitate was collected by filtration, washed with water (12 L), and dried to afford 6-chloro-7-hydroxychroman-4-one as a white solid (4.6 kg, 52% yield).
Quantity
8 kg
Type
reactant
Reaction Step One
Quantity
1.6 kg
Type
reactant
Reaction Step Two
Quantity
1.26 kg
Type
reactant
Reaction Step Three
Quantity
1.1 kg
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
24 L
Type
solvent
Reaction Step Four
Quantity
2.5 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
20 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A 20-liter 4-neck round-bottom flask was charged with water (10 L) and 3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one (1.62 kg, 6.89 mol), and the resulting mixture was stirred and cooled to 10° C. A solution of sodium hydroxide (606.5 g, 15.16 mol) in water (2.96 L) was added dropwise over 40-60 minutes, maintaining the temperature at 10-15° C. The resulting mixture was stirred at ambient temperature for a further 30 minutes, then cooled to 5° C. Concentrated hydrochloric acid (1.31 L, 15.98 mol) was added dropwise over 30 minutes, maintaining the temperature at or below 10° C. The resulting mixture was stirred at ambient temperature for a further 30 minutes, and the resulting precipitate was collected by filtration, washed with water (3×5.5 L), and dried at 40° C. until the moisture content fell below 1%. This crude product (1.2 kg) was transferred to a 10-liter 4-neck round-bottom flask and stirred with acetonitrile (6.0 L) at ambient temperature for 2 hours, then cooled to 0-5° C. and stirred for an additional 2 hours. The resulting precipitate was collected by filtration, washed with 4:1 water:acetonitrile (1.5 L) and water (1.2 L), and dried in a fan dryer at 40° C. until the moisture content fell below 0.5%, to afford 6-chloro-7-hydroxychroman-4-one as an off-white solid (858 g, 62.7% yield).
Quantity
606.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.96 L
Type
solvent
Reaction Step One
Quantity
1.31 L
Type
reactant
Reaction Step Two
Name
3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one
Quantity
1.62 kg
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one (140 g, 596 mmol) was dissolved in a 2M aqueous NaOH solution (2085 mL) at 0° C., and then the reaction was warmed to ambient temperature over 2 hours. The reaction was acidified by the addition of 6M H2SO4 to a pH of ˜2. The resulting solids were removed by filtration and dried under high vacuum. The resulting solid was dissolved in THF (600 mL) and washed with water. The organic layer and was dried over magnesium sulfate, filtered, and concentrated. The resulting solid was treated with a minimal amount of diethyl ether and sonicated until a homogeneous suspension resulted. The resulting solid was collected by filtration to provide the desired product (85.7 g, 73%).
Name
3-Chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
2085 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-hydroxychroman-4-one
Reactant of Route 2
6-Chloro-7-hydroxychroman-4-one
Reactant of Route 3
6-Chloro-7-hydroxychroman-4-one
Reactant of Route 4
6-Chloro-7-hydroxychroman-4-one
Reactant of Route 5
6-Chloro-7-hydroxychroman-4-one
Reactant of Route 6
6-Chloro-7-hydroxychroman-4-one

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